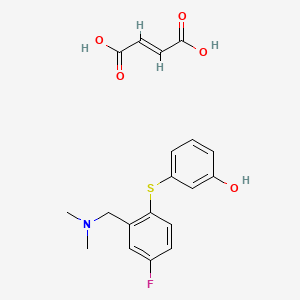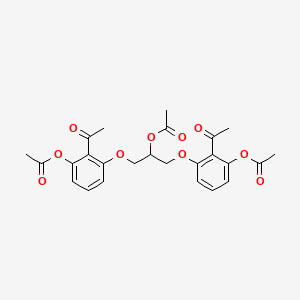
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate is a complex organic molecule with significant applications in various fields. It is known for its unique chemical structure, which includes a chloro-nitrophenyl group, an azo linkage, and a dimethylammonium sulphate moiety. This compound is often used in scientific research due to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate typically involves multiple steps. The process begins with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound. This intermediate is then reacted with N-(2-chloroethyl)-N,N-dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with sulphuric acid to yield the sulphate salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediates and the final product. Parameters such as temperature, pressure, and pH are carefully controlled to achieve high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically target the azo linkage, converting it to the corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and sulphate salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent for studying azo coupling reactions and the effects of substituents on reaction mechanisms. It serves as a model compound for understanding the behavior of azo dyes and related substances .
Biology
In biological research, the compound is investigated for its potential as a staining agent due to its vibrant color and ability to bind to specific biomolecules. It is also studied for its interactions with cellular components and its effects on cell viability .
Medicine
Its unique structure allows for targeted interactions with specific biological pathways, making it a candidate for drug development .
Industry
In industrial applications, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, inks, and coatings .
Wirkmechanismus
The mechanism of action of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxypropyl)dimethylammonium sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and chloro-nitrophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses .
Eigenschaften
CAS-Nummer |
85187-96-8 |
|---|---|
Molekularformel |
C42H58Cl2N10O10S |
Molekulargewicht |
965.9 g/mol |
IUPAC-Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;sulfate |
InChI |
InChI=1S/2C21H29ClN5O3.H2O4S/c2*1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h2*6-11,14,16,28H,5,12-13,15H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
UUCHDBLMLHGFNC-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



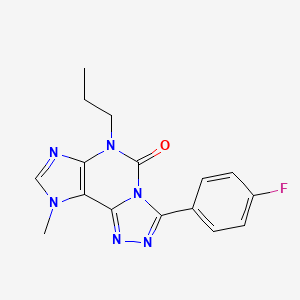
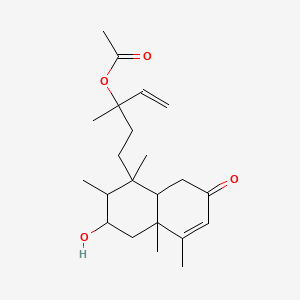
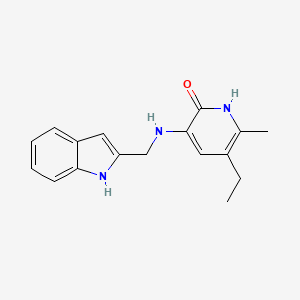



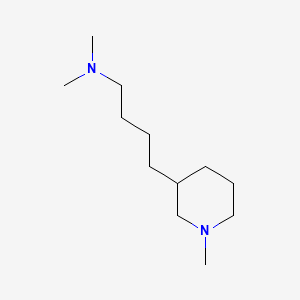

![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
